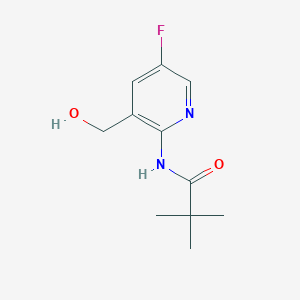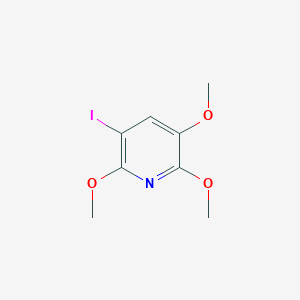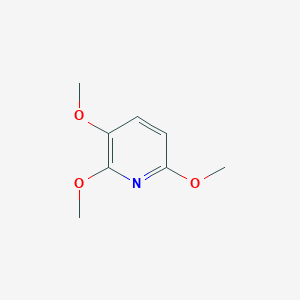![molecular formula C13H22Cl2N2O B1402801 [3-(2-Piperidin-1-ylethoxy)phenyl]-amin-dihydrochlorid CAS No. 1401425-43-1](/img/structure/B1402801.png)
[3-(2-Piperidin-1-ylethoxy)phenyl]-amin-dihydrochlorid
Übersicht
Beschreibung
“[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride” is also known as Dorsomorphin . It is a selective inhibitor of Bone morphogenetic protein (BMP) signaling and has been found to inhibit BMP signals required for embryogenesis. It has also promoted significant neural differentiation from human pluripotent stem cell (hPSC) lines .
Molecular Structure Analysis
The molecular formula of “[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride” is C24H25N5O . The molecular weight is 399.49 . The InChI key is XHBVYDAKJHETMP-UHFFFAOYSA-N .Chemical Reactions Analysis
Dorsomorphin has been used in various biochemical and in vivo assays as a selective AMPK inhibitor . It has been used to rescue the antiproliferative actions of AICAR and metformin .Physical and Chemical Properties Analysis
“[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride” has a melting point of >228°C (dec.) . Its density is predicted to be 1.25±0.1 g/cm3 . It is soluble in DMSO at >2mg/mL when heated . The compound is stable in DMSO solution at -20°C for up to 3 months .Wissenschaftliche Forschungsanwendungen
Synthese von Piperidin-Derivaten
PEP dient als Vorläufer bei der Synthese verschiedener Piperidin-Derivate. Diese Derivate sind in der pharmazeutischen Industrie von entscheidender Bedeutung, da sie das Rückgrat vieler Medikamente bilden . Die Vielseitigkeit von PEP ermöglicht die Herstellung von substituierten Piperidinen, Spiropiperidinen und Piperidinonen, die für die Entwicklung neuer Arzneimittel unerlässlich sind.
Pharmakologische Forschung
In der Pharmakologie wird PEP verwendet, um Verbindungen mit potenziellen therapeutischen Wirkungen zu entwickeln. Es ist besonders wichtig bei der Entwicklung von Dual-Inhibitoren für Ziele wie die anaplastische Lymphomkinase (ALK) und die c-ros-Onkogen-1-Kinase (ROS1), die bei der Krebsbehandlung eine wichtige Rolle spielen .
Antikrebsaktivität
PEP-verwandte Verbindungen wurden auf ihre Antikrebseigenschaften untersucht. Sie werden verwendet, um Moleküle zu synthetisieren, die als antiproliferative Mittel wirken und möglicherweise das Wachstum von Krebszellen hemmen .
Neuropharmakologie
Aufgrund des Piperidin-Restes können PEP-Derivate die Blut-Hirn-Schranke überwinden, was sie in der neuropharmakologischen Forschung wertvoll macht. Sie werden auf ihren potenziellen Einsatz bei der Behandlung neurodegenerativer Erkrankungen und als Analgetika untersucht .
Antimikrobielle und Antimykotische Anwendungen
Forscher verwenden PEP, um Verbindungen mit antimikrobiellen und antimykotischen Eigenschaften herzustellen. Diese Verbindungen werden gegen eine Vielzahl von Krankheitserregern getestet, um neue Behandlungen für Infektionen zu entwickeln .
Kardiovaskuläre Forschung
PEP-Derivate werden auch auf ihre kardiovaskulären Wirkungen untersucht. Sie können zur Entwicklung neuer Medikamente gegen Bluthochdruck und andere Herzerkrankungen beitragen .
Wirkmechanismus
Target of Action
The primary targets of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride, also known as Dorsomorphin or Compound C, are AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) receptors ALK2, ALK3, and ALK6 . AMPK is an evolutionarily conserved energy sensor that plays crucial roles in many biological processes, including embryonic development, stress physiology in adults, and key metabolic disorders . BMP receptors are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
Dorsomorphin acts as a selective inhibitor of AMPK and BMP receptors. It inhibits AMPK activity, leading to changes in cellular metabolism . It also selectively inhibits BMP I-type receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation, target gene transcription, and osteogenic differentiation .
Biochemical Pathways
Active AMPK inhibits ATP-consuming pathways and augments ATP-producing pathways to restore energy homeostasis . Dorsomorphin, by inhibiting AMPK, can affect these energy balance pathways. Additionally, by inhibiting BMP receptors, Dorsomorphin can affect the BMP signaling pathway, which plays a crucial role in embryogenesis and cell differentiation .
Pharmacokinetics
It is known that the compound is cell-permeable . It is soluble in DMSO , and its stability is maintained for up to three months when stored at -20°C in DMSO .
Result of Action
Dorsomorphin has been shown to effectively reduce glioma viability in vitro by inhibiting proliferation and inducing cell death . It kills glioma cells through multiple mechanisms, including activation of the calpain/cathepsin pathway, inhibition of AKT, mTORC1/C2, cell-cycle block at G2-M, and induction of necroptosis and autophagy .
Action Environment
Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of Dorsomorphin. For instance, it is stable in DMSO at -20°C for up to three months . The compound’s action may also be influenced by the specific cellular environment, including the presence of other signaling molecules and the metabolic state of the cell .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is known to inhibit adenosine monophosphate-activated protein kinase (AMPK), a key enzyme involved in cellular energy homeostasis . By inhibiting AMPK, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride affects the activity of several downstream targets, including acetyl-CoA carboxylase and mammalian target of rapamycin (mTOR), which are involved in lipid metabolism and protein synthesis, respectively . Additionally, this compound interacts with bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6, inhibiting their activity and affecting BMP-mediated signaling pathways .
Cellular Effects
The effects of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride on various cell types and cellular processes are profound. In hepatocytes, it inhibits the activation of acetyl-CoA carboxylase by AMPK, thereby reducing fatty acid oxidation and lipid synthesis . In cancer cells, such as HT-29 cells, the inhibition of AMPK activity by this compound leads to a significant reduction in autophagy, a process crucial for cell survival under stress conditions . Furthermore, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride influences cell signaling pathways, including the BMP signaling pathway, which is essential for cell differentiation and development .
Molecular Mechanism
At the molecular level, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride exerts its effects through several mechanisms. It binds to the catalytic subunit of AMPK, inhibiting its kinase activity in an ATP-competitive manner . This inhibition prevents the phosphorylation of downstream targets, such as acetyl-CoA carboxylase, thereby affecting lipid metabolism . Additionally, the compound inhibits BMP receptors by binding to their kinase domains, blocking the phosphorylation of SMAD1/5/8 proteins and subsequent gene transcription . These molecular interactions highlight the compound’s ability to modulate key signaling pathways involved in cellular metabolism and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride change over time. The compound is stable when stored at -20°C in dimethyl sulfoxide (DMSO) for up to three months . Over time, its inhibitory effects on AMPK and BMP receptors remain consistent, but prolonged exposure can lead to cellular adaptations, such as changes in gene expression and metabolic flux . Long-term studies have shown that continuous treatment with this compound can result in altered cellular metabolism and reduced cell viability in vitro .
Dosage Effects in Animal Models
The effects of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride vary with different dosages in animal models. At low doses, it effectively inhibits AMPK activity, leading to changes in lipid metabolism and energy homeostasis . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and reduced body weight . In mouse models, a dosage of 10 mg/kg has been shown to decrease hepcidin expression and increase serum iron levels . These findings highlight the importance of dosage optimization to balance therapeutic efficacy and potential adverse effects.
Metabolic Pathways
[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride is involved in several metabolic pathways. It inhibits AMPK, which plays a central role in regulating cellular energy balance by modulating pathways such as glycolysis, fatty acid oxidation, and protein synthesis . The compound also affects the BMP signaling pathway, which is crucial for bone and cartilage development . By inhibiting these pathways, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride is transported and distributed through various mechanisms. It is known to be cell-permeable, allowing it to readily enter cells and interact with intracellular targets . The compound’s distribution is influenced by its binding to transporters and binding proteins, which facilitate its localization to specific cellular compartments . This distribution is critical for its activity, as it ensures that the compound reaches its intended targets within the cell.
Subcellular Localization
The subcellular localization of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with AMPK and BMP receptors . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments . This precise localization is crucial for its ability to modulate cellular signaling pathways and exert its biochemical effects.
Eigenschaften
IUPAC Name |
3-(2-piperidin-1-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15;;/h4-6,11H,1-3,7-10,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOIHUZYDRFJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


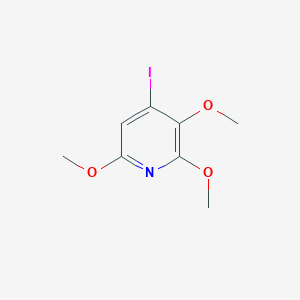


![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride](/img/structure/B1402723.png)
![(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol](/img/structure/B1402724.png)

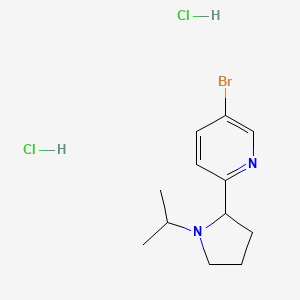
![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)
![tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate](/img/structure/B1402731.png)
![5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1402734.png)
